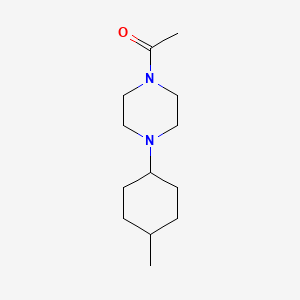
N-(3-hydroxyphenyl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-2-(phenylthio)acetamide, also known as 3-HPTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological properties that make it a promising candidate for further research.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-2-(phenylthio)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and oxidative stress.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)-2-(phenylthio)acetamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in the body. For example, N-(3-hydroxyphenyl)-2-(phenylthio)acetamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
Studies have shown that N-(3-hydroxyphenyl)-2-(phenylthio)acetamide possesses various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in the body. In addition, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-hydroxyphenyl)-2-(phenylthio)acetamide in lab experiments is that it is relatively easy to synthesize and yields high purity products. In addition, it has been found to possess various biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using N-(3-hydroxyphenyl)-2-(phenylthio)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxyphenyl)-2-(phenylthio)acetamide. One direction is to further investigate its mechanism of action and the signaling pathways that it modulates. This will provide a better understanding of its biological activities and potential applications in the field of medicine. Another direction is to study its effects on other diseases such as neurodegenerative diseases and cardiovascular diseases. Finally, research can be done to optimize the synthesis method of N-(3-hydroxyphenyl)-2-(phenylthio)acetamide and to develop new derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of N-(3-hydroxyphenyl)-2-(phenylthio)acetamide involves the reaction of 3-hydroxybenzaldehyde with thiophenol in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then treated with ammonium acetate to yield N-(3-hydroxyphenyl)-2-(phenylthio)acetamide. This synthesis method has been found to be efficient and yields high purity products.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-12-6-4-5-11(9-12)15-14(17)10-18-13-7-2-1-3-8-13/h1-9,16H,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRDLIRZVKNRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)





![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)

